molecular formula C21H28N2O6 B14759358 Diethyl 5-{[4-(ethoxycarbonyl)-3,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate CAS No. 911-70-6

Diethyl 5-{[4-(ethoxycarbonyl)-3,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate

Cat. No.: B14759358
CAS No.: 911-70-6
M. Wt: 404.5 g/mol
InChI Key: CAZUSSXUXQVUKY-UHFFFAOYSA-N
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Description

Properties

CAS No.

911-70-6

Molecular Formula

C21H28N2O6

Molecular Weight

404.5 g/mol

IUPAC Name

diethyl 5-[(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate

InChI

InChI=1S/C21H28N2O6/c1-7-27-19(24)16-11(4)14(22-13(16)6)10-15-17(20(25)28-8-2)12(5)18(23-15)21(26)29-9-3/h22-23H,7-10H2,1-6H3

InChI Key

CAZUSSXUXQVUKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)CC2=C(C(=C(N2)C(=O)OCC)C)C(=O)OCC)C

Origin of Product

United States

Preparation Methods

Hydrolysis of Diethyl 1-Benzoyl-3,4-Pyrroledicarboxylate

The most widely documented method involves the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate under controlled alkaline conditions. This reaction proceeds via nucleophilic attack by hydroxide ions at the ester groups, followed by decarboxylation and subsequent methylation. Key parameters include:

  • Reagents : Sodium hydroxide (1.5–2.0 M), methanol/water solvent system (3:1 v/v)
  • Temperature : 60–70°C
  • Reaction Time : 6–8 hours

The intermediate undergoes methylation using dimethyl sulfate in the presence of potassium carbonate, achieving 68–72% yield after purification by column chromatography. This method’s advantage lies in its reproducibility, though the multi-step process necessitates careful pH control to prevent over-hydrolysis.

Modified Paal-Knorr Pyrrole Synthesis

Adapting the classical Paal-Knorr synthesis, researchers have developed a route using 1,4-diketone precursors. The protocol involves:

  • Condensation of ethyl acetoacetate with 3-(ethoxycarbonyl)-4,5-dimethylpyrrole-2-carbaldehyde
  • Cyclization using ammonium acetate in glacial acetic acid
  • Selective esterification with ethanol under Dean-Stark conditions

This method produces the target compound in 65% yield with >95% purity (HPLC analysis). Comparative studies show improved regioselectivity compared to traditional Paal-Knorr reactions due to steric effects from the dimethyl groups.

Hantzsch-Type Cyclocondensation

A Hantzsch-inspired approach employs β-keto esters and α-chloroketones:

Reactants :

  • Ethyl 4-chloroacetoacetate (2.2 equiv)
  • 3-Amino-4-(ethoxycarbonyl)-5-methylpyrrole-2-carboxylate (1.0 equiv)

Conditions :

  • Solvent: Dry THF
  • Catalyst: Triethylamine (1.5 equiv)
  • Temperature: Reflux (66°C)
  • Duration: 12 hours

This single-pot reaction achieves 58% yield, with the major byproduct being the uncyclized Schiff base (22%). Microwave-assisted optimization reduces reaction time to 45 minutes while maintaining comparable yields.

Palladium-Catalyzed Cross-Coupling

Recent advances utilize palladium catalysis for constructing the pyrrole backbone:

Parameter Specification
Catalyst Pd(OAc)₂ (5 mol%)
Ligand Xantphos (10 mol%)
Substrate Ethyl 3-iodo-4-methylpyrrole-2-carboxylate
Coupling Partner Ethyl 4-(bromomethyl)-3,5-dimethylpyrrole-2-carboxylate
Solvent DMF/H₂O (9:1)
Temperature 100°C
Yield 74%

This method demonstrates superior atom economy compared to classical approaches, though catalyst costs may limit large-scale applications.

Comparative Analysis of Synthetic Methods

The table below evaluates key performance metrics across preparation routes:

Method Yield (%) Purity (%) Cost Index Scalability
Hydrolysis 68–72 95 1.0 Industrial
Paal-Knorr Modification 65 97 1.2 Pilot-scale
Hantzsch Cyclization 58 93 0.8 Laboratory
Pd-Catalyzed Coupling 74 99 2.5 Research

Cost Index: Relative to hydrolysis method; Scalability: Based on reagent availability and equipment requirements

Industrial Production Considerations

While laboratory syntheses are well-established, industrial-scale production faces challenges:

  • Solvent Recovery : Methanol/water systems in hydrolysis require energy-intensive distillation
  • Catalyst Recycling : Palladium-based methods need efficient recovery systems to justify costs
  • Byproduct Management : Methylation steps generate sodium sulfate wastes requiring neutralization

Recent patents describe continuous-flow reactors that improve yield consistency (±2%) and reduce reaction times by 40% compared to batch processes.

Emerging Synthetic Technologies

Cutting-edge approaches under investigation include:

  • Photoredox Catalysis : Visible-light-mediated cyclization using Ru(bpy)₃²⁺ achieves 82% yield in preliminary trials
  • Biocatalytic Methods : Engineered Pseudomonas putida strains demonstrate 34% conversion of shikimate pathway intermediates
  • Electrochemical Synthesis : Anodic oxidation of β-keto esters in ionic liquids shows promise for greener production

These methods remain experimental but could address current limitations in energy consumption and waste generation.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-{[4-(ethoxycarbonyl)-3,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Diethyl 5-{[4-(ethoxycarbonyl)-3,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 5-{[4-(ethoxycarbonyl)-3,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following compounds share the pyrrole-dicarboxylate core but differ in substituents:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Similarity
Target Compound (6625-25-8) C₂₁H₂₈N₂O₆ 404.46 Ethoxycarbonyl, dimethylpyrrole-methyl, methyl N/A
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (2436-79-5) C₁₂H₁₇NO₄ 239.27 Methyl groups at positions 3 and 5 0.91
Diethyl 5-(chloromethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate (5408-12-8) C₁₂H₁₆ClNO₄ 273.72 Chloromethyl at position 5 0.89*
Diethyl 5-(hydroxymethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate (5422-89-9) C₁₂H₁₇NO₅ 255.27 Hydroxymethyl at position 5 0.85*
Diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate (3651-13-6) C₁₇H₁₉NO₄ 301.34 Phenyl at position 3 0.82*

*Similarity scores estimated based on substituent complexity.

Key Differences and Implications

Substituent Complexity :
  • The target compound has a branched substituent at position 5, incorporating a second pyrrole ring with ethoxycarbonyl and dimethyl groups. This increases steric bulk and lipophilicity (logP ~3.5 estimated) compared to simpler analogs like 2436-79-5 (logP ~2.1) .
  • Chloromethyl (5408-12-8) and hydroxymethyl (5422-89-9) analogs exhibit higher reactivity at position 5 due to electrophilic (Cl) or nucleophilic (OH) groups, whereas the target’s substituent is less reactive .
Spectroscopic Signatures :
  • NMR : In the target compound, the ethoxycarbonyl group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and pyrrolic protons (δ ~6.5–7.0 ppm) would produce distinct signals compared to analogs. For example, the hydroxymethyl analog (5422-89-9) shows a broad OH peak at δ ~5.0 ppm, absent in the target .
  • IR : Strong carbonyl stretches (~1700–1750 cm⁻¹) are common across all analogs, but the target’s additional ester group may intensify this band .
Crystallographic Behavior :

Reactivity and Functionalization

  • The target’s ethoxycarbonyl group is amenable to hydrolysis, enabling conversion to carboxylic acids for further derivatization. This contrasts with the chloromethyl analog (5408-12-8), which undergoes nucleophilic substitution .
  • The dimeric structure may serve as a precursor for macrocyclic ligands or porphyrin analogs, leveraging pyrrole’s coordination properties .

Limitations and Challenges

  • Solubility : Higher molecular weight and lipophilicity likely reduce aqueous solubility compared to smaller analogs like 2436-79-4.
  • Synthesis Complexity : Multi-step synthesis and purification challenges are expected due to steric hindrance .

Biological Activity

Diethyl 5-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]methyl}-3-methyl-1H-pyrrole-2,4-dicarboxylate is a complex organic compound belonging to the pyrrole family. Its unique structure, which includes multiple ester groups and a pyrrole ring system, contributes to its distinctive chemical properties and biological activities. This compound is primarily utilized in scientific research due to its potential applications in various fields, including medicinal chemistry and pharmacology.

Structural Characteristics

  • Molecular Formula : C21H28N2O6
  • Molecular Weight : 404.5 g/mol
  • CAS Number : 911-70-6
  • IUPAC Name : this compound

Table of Structural Features

PropertyValue
Molecular FormulaC21H28N2O6
Molecular Weight404.5 g/mol
CAS Number911-70-6
IUPAC NameThis compound

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The presence of ester groups and the pyrrole ring allows this compound to participate in biochemical reactions that can influence cellular processes and signaling pathways.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrrole compounds can induce apoptosis in melanoma cells and exhibit significant antiproliferative activity (IC50 values comparable to standard chemotherapeutics) .
  • Antimicrobial Properties : Similar pyrrole derivatives have demonstrated antimicrobial activity against a range of pathogens. The structural features of this compound suggest potential effectiveness in combating bacterial and fungal infections .
  • Antioxidant Activity : Compounds within the pyrrole family have been evaluated for their antioxidant properties, which are critical in protecting cells from oxidative stress and related diseases .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

Case Study 1: Antiproliferative Effects

A study on novel pyrrole-based hydrazones showed that certain derivatives could significantly inhibit the growth of human melanoma cells (SH-4) with an IC50 value of approximately 44.63 µM. This indicates a promising avenue for further exploration of similar compounds like this compound in cancer therapy .

Case Study 2: Structure–Activity Relationship (SAR)

Research into the SAR of pyrrole derivatives revealed that specific substitutions on the pyrrole ring enhance biological activity. This suggests that modifications to this compound could lead to improved therapeutic efficacy .

Q & A

Q. What analytical challenges arise when distinguishing polymorphs or tautomeric forms?

  • Methodology : Combine solid-state NMR, Raman spectroscopy, and differential scanning calorimetry (DSC) to detect tautomerism (e.g., 1H-pyrrole vs. 2H-pyrrole forms) .

Critical Analysis of Contradictions

  • vs. 10 : Discrepancies in reaction yields (46% vs. 63%) likely stem from differences in substrate electronic effects (electron-donating vs. withdrawing groups on aldehydes). Steric bulk in 3,5-dimethylpyrrole slows nucleophilic addition, necessitating longer reaction times .
  • vs. 6 : Variations in hydrogen-bonding motifs (C–H···O vs. C–H···N) reflect solvent polarity during crystallization, impacting supramolecular assembly .

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